molecular formula C7H9N3O4 B2673493 Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate CAS No. 89854-10-4

Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate

Cat. No. B2673493
CAS RN: 89854-10-4
M. Wt: 199.166
InChI Key: QNUYNQIIYRUTLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods have been developed for the preparation of 1,3,5-triazines from cyanuric chloride . These methods allow the introduction of various substituents, including alkyl, aromatic, hydroxyalkyl, ester, and imidazole groups. Sequential nucleophilic substitutions of the C-Cl bond by C-O, C-N, and C-S bonds lead to symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate consists of a triazine ring with two hydroxy groups and an ethyl acetate moiety. The compound’s molecular weight is 199.16 g/mol .


Chemical Reactions Analysis

The synthesis of 1,3,5-triazines involves various reactions, including nucleophilic substitutions. For example, the substitution of chlorine by primary amines can be achieved by refluxing a solution of 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine . Additionally, other synthetic protocols have been explored for the preparation of 2,4,6-trisubstituted-1,3,5-triazines .

properties

IUPAC Name

ethyl 2-(4,6-dioxo-1H-1,3,5-triazin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-2-14-5(11)3-4-8-6(12)10-7(13)9-4/h2-3H2,1H3,(H2,8,9,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUYNQIIYRUTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate

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